molecular formula C12H24N2O2 B8777940 tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate

tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate

Cat. No.: B8777940
M. Wt: 228.33 g/mol
InChI Key: GINLVFREZSGMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of tert-butyl ((2-methylpiperidin-4-yl)methyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ((2-methylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-9-7-10(5-6-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)

InChI Key

GINLVFREZSGMHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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